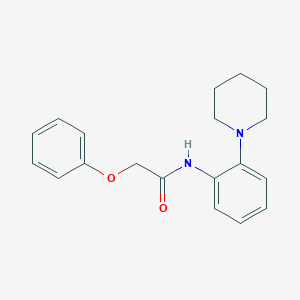
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, also known as PPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPAA is a member of the acetamide family, which is a group of compounds that have been shown to have a wide range of biological activities. PPAA has been shown to have a number of interesting properties that make it a promising candidate for use in scientific research.
作用机制
The exact mechanism of action of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is not fully understood, but it is thought to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in a number of physiological processes, including cell signaling and stress response. By modulating the activity of this receptor, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide may be able to affect a wide range of physiological processes.
Biochemical and Physiological Effects
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the production of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects, which may make it useful for treating a variety of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in scientific research is that it is a highly specific tool for studying the sigma-1 receptor. This specificity allows researchers to study the role of this receptor in a variety of physiological processes. However, one limitation of using 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is that it can be difficult to work with due to its low solubility in water. This may make it challenging to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide. For example, researchers could explore the potential use of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in treating a variety of neurological and psychiatric disorders. Additionally, researchers could investigate the potential use of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in studying the role of the sigma-1 receptor in other physiological processes, such as cancer progression and immune function. Overall, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
合成方法
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminophenylpiperidine with phenoxyacetyl chloride in the presence of a base. The resulting compound can then be purified using standard techniques such as column chromatography.
科学研究应用
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is as a tool for studying the role of certain receptors in the brain. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been shown to bind to a specific type of receptor, known as the sigma-1 receptor, which is involved in a variety of physiological processes.
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(15-23-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22) |
InChI 键 |
IUYPJKYOHWUNDH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244796.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244797.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244799.png)
![2-chloro-5-iodo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244801.png)
![3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244802.png)
![2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244803.png)
![4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244804.png)
![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B244806.png)
![N-[4-(isobutyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B244807.png)
![N-[4-(isobutyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B244809.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244810.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244811.png)
![N-[4-(isobutyrylamino)phenyl]pentanamide](/img/structure/B244812.png)
![N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)